Partial Agonist Efficacy: ACP-105 Produces Sub‑Maximal AR Activation vs. Testosterone
ACP-105 is characterized as a partial agonist at the androgen receptor relative to the full agonist testosterone in the receptor selection and amplification technology (R‑SAT) assay [1]. While the maximal efficacy (% of testosterone) was not explicitly quantified in the primary disclosure, the designation as a partial agonist—confirmed across multiple independent datasheets and reviews—implies that ACP-105 cannot achieve the same maximal transcriptional output as endogenous androgens or full‑agonist SARMs such as LGD‑4033 . This property is hypothesized to contribute to its tissue selectivity and reduced androgenic side‑effect profile.
| Evidence Dimension | AR agonism efficacy relative to testosterone |
|---|---|
| Target Compound Data | Partial agonist (sub‑maximal response vs. testosterone) [1] |
| Comparator Or Baseline | Testosterone (full agonist, 100% efficacy by definition); LGD‑4033 (full agonist, Ki ~1 nM) |
| Quantified Difference | Efficacy below 100% of testosterone; exact percentage not reported but qualitatively distinct from full agonists. |
| Conditions | R‑SAT assay in NIH3T3 cells expressing human AR [1] |
Why This Matters
Partial agonism is a key determinant of tissue‑selective pharmacology; procurement decisions for in vivo selectivity studies should consider whether full or partial AR activation is required.
- [1] Schlienger N, Lund BW, Pawlas J, et al. Synthesis, structure-activity relationships, and characterization of novel nonsteroidal and selective androgen receptor modulators. J Med Chem. 2009;52(22):7186-7191. doi:10.1021/jm901149c View Source
